molecular formula C17H16O4 B1303683 Methyl 2-(4-acetylphenoxy)-2-phenylacetate CAS No. 885949-39-3

Methyl 2-(4-acetylphenoxy)-2-phenylacetate

Cat. No. B1303683
M. Wt: 284.31 g/mol
InChI Key: DDMGUTFQAHUPNE-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetylphenoxy)-2-phenylacetate is a chemical compound that is related to various research areas, including organic synthesis, medicinal chemistry, and material science. While the specific compound is not directly mentioned in the provided papers, there are several related compounds and methodologies that can be inferred to provide insight into the synthesis, structure, and properties of similar ester compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the preparation of methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate involved the reaction of cupric bromide with methyl 2-acetyl-4,5-dimethoxyphenylacetate . Similarly, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was achieved using XRD, FT-IR, UV–Vis, and NMR techniques . These methods could potentially be adapted for the synthesis of Methyl 2-(4-acetylphenoxy)-2-phenylacetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single-crystal X-ray diffraction studies . Theoretical calculations, such as those performed for methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, can provide detailed information about the molecular and chemical properties .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from the literature. Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions . This suggests that Methyl 2-(4-acetylphenoxy)-2-phenylacetate could also participate in various organic reactions, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using experimental and theoretical methods. For instance, the electronic properties of methyl 2-(oxy)-2, 2-diphenylacetate substituted metallophthalocyanines were investigated through computational calculations . The non-linear optical behaviors of compounds, such as the first-order hyperpolarizability values, have been examined to determine their potential applications . These studies provide a framework for understanding the properties of Methyl 2-(4-acetylphenoxy)-2-phenylacetate.

Scientific Research Applications

Synthesis and Chemical Transformations

Research into the synthesis and transformations of methyl 2-(4-acetylphenoxy)-2-phenylacetate and its derivatives has yielded insights into their potential applications in medicinal chemistry and organic synthesis. The compound serves as a precursor in the synthesis of phenylacetic acid derivatives and related compounds, showcasing its versatility in chemical transformations.

For example, the production of phenylacetic acid derivatives from culture by Curvularia lunata has been explored, where derivatives lack antimicrobial and antioxidant activity but serve as important intermediates in organic synthesis (Varma et al., 2006). Additionally, the regio-controlled synthesis of substituted phenols demonstrates the compound's utility in creating structurally diverse phenolic compounds, further underscoring its significance in synthetic chemistry (Chan & Brownbridge, 1981).

Application in Drug Intermediate Synthesis

Environmental Degradation Studies

Studies on the environmental degradation of aromatic compounds similar to methyl 2-(4-acetylphenoxy)-2-phenylacetate provide insights into their biodegradability and environmental impact. The degradation of ibuprofen, a compound with a related aromatic structure, by environmental bacteria indicates the potential for microbial breakdown of similar compounds, offering a perspective on their environmental fate and degradation pathways (Murdoch & Hay, 2005).

Safety And Hazards

The compound is classified under Storage Class Code 11, which refers to combustible solids . The WGK (Water Hazard Class) is 3 , indicating a high hazard to water. The flash point is not applicable .

Future Directions

While specific future directions for “Methyl 2-(4-acetylphenoxy)-2-phenylacetate” are not available, it’s worth noting that such compounds are often used in research and development .

properties

IUPAC Name

methyl 2-(4-acetylphenoxy)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12(18)13-8-10-15(11-9-13)21-16(17(19)20-2)14-6-4-3-5-7-14/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMGUTFQAHUPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377302
Record name methyl 2-(4-acetylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-acetylphenoxy)-2-phenylacetate

CAS RN

885949-39-3
Record name Methyl α-(4-acetylphenoxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(4-acetylphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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